N-(2-carbamoylphenyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(2-carbamoylphenyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a xanthene core structure with a carbamoylphenyl and carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common method is the reaction of 2-aminobenzamide with xanthene-9-carboxylic acid under specific conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylphenyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2-carbamoylphenyl)-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its xanthene core structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(2-carbamoylphenyl)-9H-xanthene-9-carboxamide derivatives: These compounds have similar structures but with different substituents on the xanthene or phenyl rings.
Xanthene dyes: Compounds like fluorescein and rhodamine share the xanthene core structure and are used in similar applications.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H16N2O3 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(2-carbamoylphenyl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C21H16N2O3/c22-20(24)13-7-1-4-10-16(13)23-21(25)19-14-8-2-5-11-17(14)26-18-12-6-3-9-15(18)19/h1-12,19H,(H2,22,24)(H,23,25) |
InChI Key |
AHZWZHQFQZTULF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4C(=O)N |
Origin of Product |
United States |
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